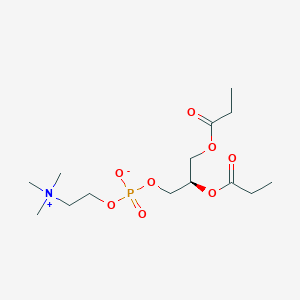

1,2-Dipropionyl-sn-glycero-3-phosphocholine

Descripción general

Descripción

1,2-Dipropionil-sn-glicero-3-fosfocolina es un fosfolípido que contiene ácido propiónico en las posiciones sn-1 y sn-2. Se utiliza comúnmente en la investigación para estudiar la interacción entre el agua y el grupo de cabeza fosfocolina en soluciones acuosas . Este compuesto también se conoce por sus sinónimos, 1,2-Dipropionil-sn-glicero-3-Fosfatidilcolina y 1,2-Dipropionil-sn-glicero-3-Fosfocolina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

1,2-Dipropionil-sn-glicero-3-fosfocolina se puede sintetizar a través de reacciones de esterificación donde el ácido propiónico se introduce en las posiciones sn-1 y sn-2 del glicerol . La reacción generalmente implica el uso de catalizadores y condiciones de reacción específicas para garantizar el posicionamiento correcto de los grupos de ácido propiónico.

Métodos de producción industrial

En entornos industriales, la producción de 1,2-Dipropionil-sn-glicero-3-fosfocolina implica procesos de esterificación a gran escala. Estos procesos están optimizados para un alto rendimiento y pureza, a menudo utilizando técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación .

Análisis De Reacciones Químicas

Tipos de reacciones

1,2-Dipropionil-sn-glicero-3-fosfocolina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede alterar la estructura y las propiedades del fosfolípido.

Reducción: Esta reacción puede modificar los grupos funcionales unidos al esqueleto de glicerol.

Sustitución: Esta reacción puede reemplazar los grupos de ácido propiónico con otros grupos funcionales.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir fosfolípidos oxidados, mientras que las reacciones de sustitución pueden producir fosfolípidos con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

1,2-Dipropionil-sn-glicero-3-fosfocolina tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de 1,2-Dipropionil-sn-glicero-3-fosfocolina implica su interacción con el agua y otras moléculas en soluciones acuosas. Los grupos de ácido propiónico en las posiciones sn-1 y sn-2 juegan un papel crucial en estas interacciones, afectando la solubilidad y el comportamiento del compuesto en diferentes entornos . El grupo de cabeza fosfocolina interactúa con las moléculas de agua, influyendo en la hidratación y las propiedades estructurales del compuesto .

Comparación Con Compuestos Similares

Compuestos similares

1,2-Dipalmitoil-sn-glicero-3-fosfocolina: Contiene ácido palmítico en lugar de ácido propiónico.

1,2-Dierucoil-sn-glicero-3-fosfocolina: Contiene ácido erúcico en lugar de ácido propiónico.

Singularidad

1,2-Dipropionil-sn-glicero-3-fosfocolina es único debido a la presencia de ácido propiónico en las posiciones sn-1 y sn-2, lo que imparte propiedades e interacciones específicas con el agua y otras moléculas. Esto lo hace particularmente útil en estudios que involucran la hidratación del grupo de cabeza fosfocolina y su comportamiento en soluciones acuosas .

Actividad Biológica

1,2-Dipropionyl-sn-glycero-3-phosphocholine (DPC) is a phospholipid derivative that has garnered attention in various biological and biochemical studies. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is a glycerophospholipid characterized by the presence of two propionyl groups at the sn-1 and sn-2 positions of the glycerol backbone. Its molecular formula is C₁₈H₃₅N₁O₈P, with a molecular weight of approximately 369.35 g/mol. The compound is soluble in water and dimethyl sulfoxide (DMSO), making it suitable for various experimental conditions .

Research indicates that DPC influences several biological pathways, particularly in lipid metabolism and cell signaling. It has been shown to interact with cellular membranes, potentially affecting membrane fluidity and the function of membrane-bound proteins. This interaction can modulate signal transduction pathways involved in inflammation and metabolic regulation.

Lipid Metabolism

DPC has been studied for its role in lipid metabolism, particularly regarding phosphatidylcholine (PC) synthesis. In a study examining the effects of various phospholipids on insulin sensitivity, DPC was found to enhance insulin signaling pathways in muscle cells, suggesting a potential role in improving metabolic disorders such as obesity and type 2 diabetes .

Insulin Sensitivity Enhancement

A notable study demonstrated that DPC significantly increased insulin sensitivity in palmitate-treated myotubes. The treatment led to enhanced lipolysis in adipocytes through a TNF-α-dependent pathway, indicating that DPC could be beneficial in managing obesity-related insulin resistance .

Phospholipid Interaction Studies

DPC's interaction with other phospholipids has been investigated using nuclear magnetic resonance (NMR) spectroscopy. The results indicated that DPC can form stable complexes with other phospholipids, which may enhance its bioavailability and efficacy in biological systems .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

[(2R)-2,3-di(propanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28NO8P/c1-6-13(16)20-10-12(23-14(17)7-2)11-22-24(18,19)21-9-8-15(3,4)5/h12H,6-11H2,1-5H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBVWVMURYPSQM-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.